molecular formula C10H6ClNO B8569207 3-Chloroquinoline-4-carbaldehyde

3-Chloroquinoline-4-carbaldehyde

Cat. No. B8569207
M. Wt: 191.61 g/mol
InChI Key: URRIJKPNVGLBAU-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

A flask was charged with 4-bromo-3-chloroquinoline (A275-2) (1.00 g, 4.12 mmol) and THF (16.5 mL) under nitrogen, and the solution was cooled to −78° C. To the cooled mixture was added n-butyllithium (2.5 M solution in hexane, 1.65 mL, 4.12 mmol) and the mixture was stirred at −78° C. for 1 hour. To the mixture was added DMF (1.60 mL, 20.6 mmol) dropwise, and the mixture was allowed to warm to room temperature. After 4 h, the mixture was quenched with saturated aqueous NH4Cl (20 mL). The mixture was partitioned between water (50 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (1×50 mL). The organic extract was dried over MgSO4. The solution was filtered and concentrated in vacuo to give the crude material as a brown syrup. The crude material was absorbed onto a plug of silica gel and purified by chromatography through a REDISEP™ pre-packed silica gel column (80 g), eluting with a gradient of 0% to 20% EtOAc in hexane, and dried under high vacuum to give 3-chloroquinoline-4-carbaldehyde (A275-3) as brown solid. 1H NMR (400 MHz, DMSO-d6) δ 10.74 (1H, s), 9.10 (1H, s), 8.68-8.73 (1H, m), 8.15 (1H, dd, J=8.5, 0.9 Hz), 7.79-7.92 (2H, m); LCMS (ESI) m/z 192.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[Cl:12].C([Li])CCC.CN([CH:21]=[O:22])C>C1COCC1>[Cl:12][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[CH:21]=[O:22])=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=NC2=CC=CC=C12)Cl
Name
Quantity
16.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated aqueous NH4Cl (20 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (50 mL) and EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as a brown syrup
CUSTOM
Type
CUSTOM
Details
The crude material was absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography through a REDISEP™ pre-packed silica gel column (80 g)
WASH
Type
WASH
Details
eluting with a gradient of 0% to 20% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC2=CC=CC=C2C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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